molecular formula C17H19NO B5809784 N-benzyl-N,2,5-trimethylbenzamide

N-benzyl-N,2,5-trimethylbenzamide

Cat. No. B5809784
M. Wt: 253.34 g/mol
InChI Key: YFVOFOXGHVFGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,2,5-trimethylbenzamide, also known as N,N-dimethyl-2-(phenylmethyl)propanamide, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of N-benzyl-N,2,5-trimethylbenzamide is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which makes it a useful intermediate in various reactions. It has been shown to undergo reactions such as acylation, alkylation, and reduction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in animal studies. It has been reported to cause irritation to the skin and eyes, and it may cause respiratory tract irritation if inhaled.

Advantages and Limitations for Lab Experiments

N-benzyl-N,2,5-trimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its moderate toxicity, which requires proper handling and disposal. It may also require specialized equipment and techniques for handling and storage.

Future Directions

N-benzyl-N,2,5-trimethylbenzamide has several potential future directions for scientific research. It can be used as a precursor for the synthesis of novel bioactive compounds with potential applications in medicine and agriculture. It can also be used for the synthesis of chiral catalysts, which have important applications in asymmetric synthesis. Additionally, it may have potential applications in materials science, such as the synthesis of new polymers and materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research for its unique properties and potential applications. It can be easily synthesized and purified, and it has several potential future directions for research. However, its moderate toxicity requires proper handling and disposal, and it may require specialized equipment and techniques for handling and storage. Overall, this compound is a valuable compound for scientific research and has the potential for many applications in various fields.

Synthesis Methods

N-benzyl-N,2,5-trimethylbenzamide can be synthesized through a multi-step reaction process. The first step involves the reaction of benzyl chloride with N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine in the presence of a base to produce N-benzyl-N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine. The second step involves the reaction of N-benzyl-N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine with 2,5-dimethylbenzoyl chloride in the presence of a base to produce this compound. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-benzyl-N,2,5-trimethylbenzamide has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used for the synthesis of novel bioactive compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. It has also been used as a starting material for the synthesis of chiral catalysts, which have been used in asymmetric synthesis.

properties

IUPAC Name

N-benzyl-N,2,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-9-10-14(2)16(11-13)17(19)18(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOFOXGHVFGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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